
Metilamina-d3
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl-d3-amine is widely used in scientific research due to its deuterium content, which makes it valuable in:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It helps in studying metabolic pathways by tracking the incorporation of deuterium.
Medicine: It is used in the development of deuterated drugs, which often have improved metabolic stability and reduced toxicity.
Mecanismo De Acción
Target of Action
Methyl-d3-amine, also known as trideuteriomethanamine, is a derivative of ammonia in which one hydrogen atom is replaced by a methyl group and the remaining three hydrogen atoms are replaced by deuterium Amines in general are known to interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .
Mode of Action
Amines are known to undergo nucleophilic addition reactions with carbonyl compounds to form imines and enamines . This reaction involves the nucleophilic nitrogen atom in the amine attacking the electrophilic carbon atom in the carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate then loses a molecule of water to form the imine or enamine .
Biochemical Pathways
For instance, methionine, an essential amino acid, is synthesized and recycled through the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 3408 and its melting point of 232-234 °C , may influence its pharmacokinetic behavior.
Result of Action
The formation of imines and enamines through the reaction of amines with carbonyl compounds can have various biological implications, as these products can further participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Methyl-d3-amine can be influenced by various environmental factors. For instance, the compound’s vapor pressure of 27 psi at 20 °C suggests that it can exist as a gas under certain conditions, which may affect its stability and reactivity. Furthermore, its solubility in different solvents may influence its bioavailability and distribution within the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl-d3-amine can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OH) with ammonia (NH3) under high pressure and temperature. This reaction typically requires a catalyst, such as a metal oxide, to facilitate the conversion.
Industrial Production Methods: In industrial settings, the production of methyl-d3-amine often involves the catalytic exchange of hydrogen in methylamine with deuterium. This process can be carried out in a deuterium gas atmosphere, using a suitable catalyst to ensure efficient isotopic exchange .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-d3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated formaldehyde (CD2O) and deuterated formic acid (CD2O2).
Reduction: It can be reduced to form deuterated methane (CD4) under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Deuterated formaldehyde and formic acid.
Reduction: Deuterated methane.
Substitution: Various deuterated alkylamines depending on the substituent used.
Comparación Con Compuestos Similares
Methylamine (CH3NH2): The non-deuterated form of methyl-d3-amine.
Dimethylamine (CD3ND2): Another deuterated amine with two deuterium atoms.
Ethyl-d5-amine (C2D5NH2): A deuterated ethylamine with five deuterium atoms.
Uniqueness: Methyl-d3-amine is unique due to its complete deuteration of the methyl group, which provides distinct advantages in isotopic labeling studies. Compared to non-deuterated methylamine, methyl-d3-amine offers enhanced stability and reduced reactivity, making it a valuable tool in various scientific applications .
Propiedades
IUPAC Name |
trideuteriomethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369109 | |
| Record name | Methyl-d3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.076 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-55-5 | |
| Record name | Methyl-d3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5581-55-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the deuteration of methylamine to Methyl-d3-amine affect its vibrational spectra?
A1: Deuteration significantly alters the vibrational frequencies of methylamine. This is because deuterium, being twice the mass of hydrogen, leads to a decrease in vibrational frequency for bonds involving this isotope. Research using infrared and Raman spectroscopy has shown distinct shifts in the C-H stretching region upon deuteration. For instance, the N-H stretching vibrations in Methyl-d3-amine are observed at lower frequencies compared to regular methylamine. [, ]
Q2: Can you elaborate on the implications of using Methyl-d3-amine in studying N-nitrosodimethylamine metabolism?
A3: Methyl-d3-amine played a key role in understanding the metabolic pathway of N-nitrosodimethylamine (NDMA), a potent carcinogen. By synthesizing and using specifically deuterated NDMA analogs like N-nitrosomethyl(Methyl-d3-amine), researchers were able to trace the metabolic fate of individual methyl groups. They demonstrated that the microsomal metabolism of NDMA exhibits a kinetic isotope effect, preferentially oxidizing CH3 over CD3, irrespective of their position relative to the nitroso group. This finding highlighted the importance of isotopic composition over steric orientation in this metabolic process. []
Q3: What are the advantages of the newly developed methods for Methyl-d3-amine synthesis?
A4: Traditional methods for synthesizing deuterated compounds can be complex and expensive. Recent research proposes more efficient methods for Methyl-d3-amine production. One method uses a simple reaction of nitromethane with deuterium oxide under basic conditions and in the presence of phase-transfer catalysts to create nitromethane-d3, which is then reduced to Methyl-d3-amine. [] This method boasts high efficiency and cost-effectiveness compared to previous approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
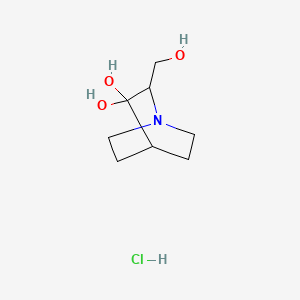
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)
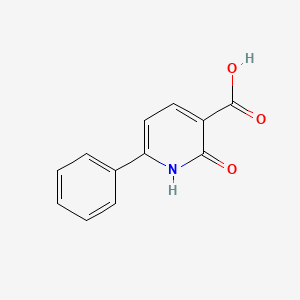
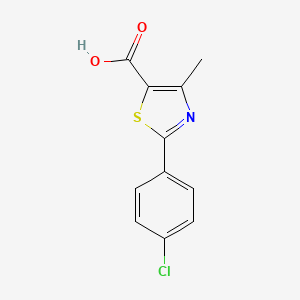
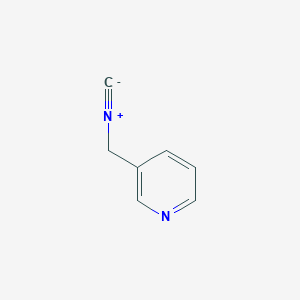

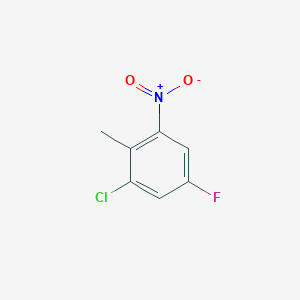
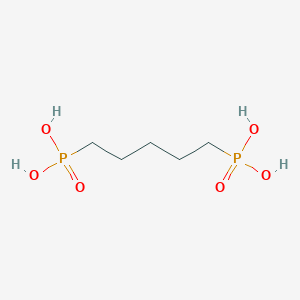

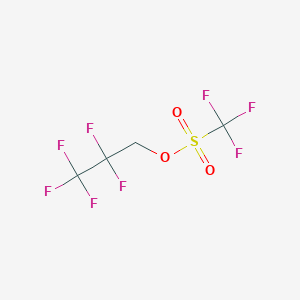
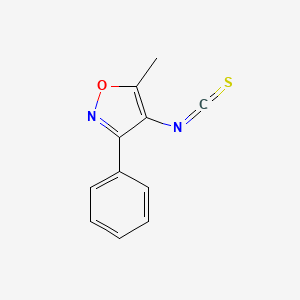
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)


